molecular formula C8H7Br2N3O B13321311 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13321311
M. Wt: 320.97 g/mol
InChI Key: OCKSTBNCTNOBOB-UHFFFAOYSA-N
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Description

4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and furan rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms in the structure can significantly influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common route involves the bromination of furan followed by the formation of a pyrazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atoms can form halogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)furan

Uniqueness

4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both bromine atoms and the combination of furan and pyrazole rings. This structural feature imparts distinct reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H7Br2N3O

Molecular Weight

320.97 g/mol

IUPAC Name

4-bromo-1-[(5-bromofuran-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H7Br2N3O/c9-6-3-13(12-8(6)11)2-5-1-7(10)14-4-5/h1,3-4H,2H2,(H2,11,12)

InChI Key

OCKSTBNCTNOBOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CN2C=C(C(=N2)N)Br)Br

Origin of Product

United States

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